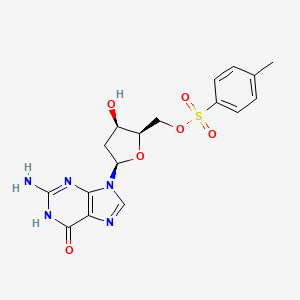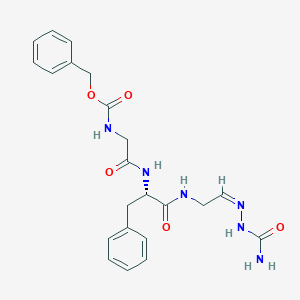
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound is known for its ability to form inclusion complexes with a variety of hydrophobic organic molecules due to its unique structure, which features a hydrophobic cavity and hydrophilic outer surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate typically involves the silylation of the hydroxyl groups at the 6-position of beta-cyclodextrin using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin can then be further functionalized to introduce acetate groups, resulting in the tetradecaacetate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate undergoes various chemical reactions, including substitution and hydrolysis. The silyl ether groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the cyclodextrin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyldimethylsilyl chloride for silylation, acetic anhydride for acetylation, and bases such as imidazole or pyridine to facilitate these reactions . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Major Products: The major products formed from these reactions include various functionalized derivatives of beta-cyclodextrin, which can be tailored for specific applications in drug delivery, molecular sensing, and catalysis .
Wissenschaftliche Forschungsanwendungen
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the design of molecular sensors and switchers . In biology and medicine, it serves as a delivery system for drugs and genes due to its ability to form stable inclusion complexes with hydrophobic molecules . In industry, it is utilized in the development of catalytic systems and as a stabilizer for various formulations .
Wirkmechanismus
The mechanism of action of Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate involves the formation of inclusion complexes with target molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments . This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate include other modified cyclodextrins such as Heptakis(6-O-tert-butyldimethylsilyl)-alpha-cyclodextrin and Heptakis(6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin . These compounds share similar structural features but differ in the number of glucose units and the size of the hydrophobic cavity. The unique feature of this compound is its ability to form stable inclusion complexes with a wide range of hydrophobic molecules, making it particularly useful in drug delivery and molecular sensing applications .
Eigenschaften
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H196O49Si7/c1-57(113)134-85-78-71(50-127-162(36,37)106(15,16)17)148-99(92(85)141-64(8)120)156-79-72(51-128-163(38,39)107(18,19)20)150-101(94(143-66(10)122)86(79)135-58(2)114)158-81-74(53-130-165(42,43)109(24,25)26)152-103(96(145-68(12)124)88(81)137-60(4)116)160-83-76(55-132-167(46,47)111(30,31)32)154-105(98(147-70(14)126)90(83)139-62(6)118)161-84-77(56-133-168(48,49)112(33,34)35)153-104(97(146-69(13)125)91(84)140-63(7)119)159-82-75(54-131-166(44,45)110(27,28)29)151-102(95(144-67(11)123)89(82)138-61(5)117)157-80-73(52-129-164(40,41)108(21,22)23)149-100(155-78)93(142-65(9)121)87(80)136-59(3)115/h71-105H,50-56H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOXGFFUPKZPF-AOFVQSMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H196O49Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2523.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)



![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)




